molecular formula C16H22N4O2 B2626191 2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2380042-42-0

2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2626191
CAS No.: 2380042-42-0
M. Wt: 302.378
InChI Key: CHUUDRIKNFAJGZ-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with an oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Piperidine Moiety: This step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Group: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and oxadiazole moieties to the pyridine ring. This can be achieved through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its functional groups can be used to create advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study molecular interactions and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and piperidine moieties can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine shares similarities with other heterocyclic compounds, such as imidazoles and indoles, which also feature nitrogen-containing rings.
  • Other oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

3-methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-9-15(3-6-17-12)21-11-14-4-7-20(8-5-14)10-16-18-13(2)19-22-16/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUUDRIKNFAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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